molecular formula C12H15F3N2O2S B7059909 4-(3-Methylsulfonylpiperidin-1-yl)-2-(trifluoromethyl)pyridine

4-(3-Methylsulfonylpiperidin-1-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B7059909
M. Wt: 308.32 g/mol
InChI Key: SZLZLOKTAWITAP-UHFFFAOYSA-N
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Description

4-(3-Methylsulfonylpiperidin-1-yl)-2-(trifluoromethyl)pyridine is a synthetic organic compound characterized by a piperidine ring substituted with a methylsulfonyl group and a pyridine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methylsulfonylpiperidine and 2-chloro-4-(trifluoromethyl)pyridine.

    Reaction Steps:

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 4-(3-Methylsulfonylpiperidin-1-yl)-2-(trifluoromethyl)pyridine may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic properties.

Biology

    Pharmacology: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Biochemical Studies: Used as a probe to study enzyme-substrate interactions due to its distinct functional groups.

Medicine

    Drug Development:

Industry

    Agrochemicals: The compound’s derivatives are explored for their potential use as pesticides or herbicides.

    Polymer Science: Utilized in the synthesis of polymers with specific properties for industrial applications.

Mechanism of Action

The mechanism by which 4-(3-Methylsulfonylpiperidin-1-yl)-2-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylsulfonylpiperidin-1-yl)-2-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    4-(3-Methylsulfonylpiperidin-1-yl)-2-methylpyridine: Contains a methyl group instead of a trifluoromethyl group.

    4-(3-Methylsulfonylpiperidin-1-yl)-2-fluoropyridine: Contains a fluorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-(3-Methylsulfonylpiperidin-1-yl)-2-(trifluoromethyl)pyridine imparts unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets, distinguishing it from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-(3-methylsulfonylpiperidin-1-yl)-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c1-20(18,19)10-3-2-6-17(8-10)9-4-5-16-11(7-9)12(13,14)15/h4-5,7,10H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLZLOKTAWITAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCN(C1)C2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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